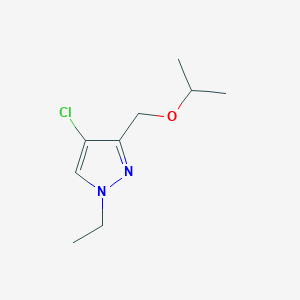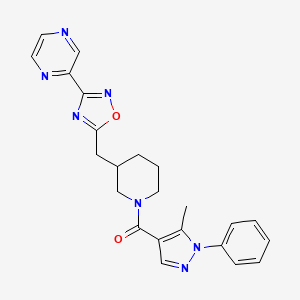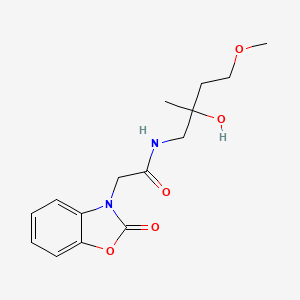
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole, also known as CEIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEIP is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to reduce inflammation and pain in animal models of inflammation. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the growth of weeds and increase crop yield. In material science, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to be a versatile ligand for the synthesis of metal-organic frameworks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has several advantages and limitations when used in lab experiments. The advantages of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole include its ease of synthesis, high yield, and potential applications in various fields. The limitations of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole include its potential toxicity, limited solubility in water, and potential degradation in the presence of light.
Direcciones Futuras
There are several future directions for the study of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. In medicinal chemistry, future studies could focus on optimizing the structure of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole to increase its potency and selectivity as an anti-inflammatory agent. In agriculture, future studies could focus on the development of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole derivatives with improved herbicidal activity and selectivity. In material science, future studies could focus on the synthesis of novel metal-organic frameworks using 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole as a ligand. Overall, the study of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has the potential to lead to the development of new drugs, herbicides, and materials with various applications.
Métodos De Síntesis
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 4-chloro-1-ethyl-3-hydrazinyl-1H-pyrazole with isopropoxymethyl chloride in the presence of potassium carbonate. Another method involves the reaction of 4-chloro-1-ethyl-3-formyl-1H-pyrazole with isopropoxymethylamine in the presence of sodium hydride. These methods have been studied and optimized to obtain high yields of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds. In material science, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use in the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
4-chloro-1-ethyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-4-12-5-8(10)9(11-12)6-13-7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQBUDRNQJTWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)

![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)
![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)








![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)
![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)